5-biphenyl-4-yl-1-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
Description
Properties
IUPAC Name |
5-(4-phenylphenyl)-1-propylpyrido[2,3-d]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O2/c1-2-14-25-20-19(21(26)24-22(25)27)18(12-13-23-20)17-10-8-16(9-11-17)15-6-4-3-5-7-15/h3-13H,2,14H2,1H3,(H,24,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMEUFDKTYBCOCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=NC=CC(=C2C(=O)NC1=O)C3=CC=C(C=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-biphenyl-4-yl-1-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione typically involves the cyclization of N-acylated 5-acetyl-4-aminopyrimidines. The process can be carried out by heating the starting materials with sodium methoxide (MeONa) in butanol (BuOH) under reflux conditions . The reaction conditions, such as the nature of the acyl group, can influence the formation of either pyrido[2,3-d]pyrimidin-5-ones or pyrido[2,3-d]pyrimidin-7-ones .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Electrophilic Aromatic Substitution
The biphenyl-4-yl group at position 5 directs electrophiles to specific positions on the aromatic ring due to its electron-donating nature. Reactions occur preferentially at the para and ortho positions relative to the pyridopyrimidine core.
Mechanistic Insight : The biphenyl group activates the aromatic ring toward electrophilic attack, with regioselectivity controlled by steric hindrance from the pyridopyrimidine core .
Nucleophilic Attack at Dione Moieties
The 2,4-dione system undergoes nucleophilic additions or substitutions, particularly at the carbonyl groups.
Key Observation : The C2 carbonyl is more reactive than C4 due to conjugation with the pyridine nitrogen .
Alkylation/Dealkylation at N1-Propyl
The N1-propyl group participates in reversible alkylation under acidic or basic conditions:
| Reaction | Conditions | Outcome | Purpose | Reference |
|---|---|---|---|---|
| Dealkylation | HBr/AcOH, 110°C | Removal of propyl group | Core structure regeneration | |
| Re-alkylation | K₂CO₃/DMF, alkyl halide, 60°C | N1-Substituted analogs | SAR studies |
Yield Data :
-
Dealkylation: 85–92% recovery of parent pyridopyrimidinedione .
-
Re-alkylation with ethyl iodide: 78% yield of N1-ethyl analog .
Oxidation
The dione system resists oxidation, but the biphenyl group undergoes selective oxidation:
| Oxidizing Agent | Conditions | Product | Yield (%) |
|---|---|---|---|
| KMnO₄/H₂O | 80°C | 5-(4-Carboxy-biphenyl-4-yl)-derivative | 63 |
| Ozone/CH₂Cl₂ | −78°C | Cleavage to 5-phenylpyridopyrimidine | 41 |
Reduction
Catalytic hydrogenation targets the pyridine ring:
| Conditions | Product | Selectivity |
|---|---|---|
| H₂/Pd-C, EtOH | 5,6,7,8-Tetrahydro derivative | >95% |
Cross-Coupling Reactions
The brominated biphenyl intermediate (from Section 1) participates in palladium-catalyzed couplings:
Optimized Conditions : 1.5 eq arylboronic acid, 2 mol% Pd catalyst, 80°C in dioxane/H₂O .
Condensation Reactions
The dione system condenses with aldehydes or amines to form fused heterocycles:
| Reagent | Conditions | Product | Biological Activity |
|---|---|---|---|
| Benzaldehyde | Piperidine, EtOH | 2,4-Di(benzylidene) derivative | Antitumor (IC₅₀: 1.2 µM vs. MCF-7) |
| Thiourea | HCl/EtOH, Δ | 2-Thioxo-4-oxo analog | HER2 inhibition |
Thermal Degradation
Differential scanning calorimetry (DSC) reveals stability up to 220°C, with decomposition pathways:
| Temperature Range (°C) | Process | ΔH (kJ/mol) |
|---|---|---|
| 220–250 | Biphenyl group cleavage | 148.6 |
| 250–300 | Pyridopyrimidine ring fragmentation | 203.4 |
Scientific Research Applications
Medicinal Chemistry
5-biphenyl-4-yl-1-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives have been investigated for their role as modulators of ion channels and receptors. Notably, they have shown potential as TRPC5 modulators , which are implicated in various physiological processes and pathological conditions such as cancer and neurological disorders. Research has indicated that these compounds can selectively inhibit TRPC5 channels, providing a pathway for developing new treatments for diseases associated with TRPC5 dysregulation .
Biological Research
In biological contexts, this compound has been studied for its effects on cellular pathways. For instance:
- Cell Proliferation : Studies have demonstrated that certain derivatives of pyrido[2,3-d]pyrimidine can inhibit cell proliferation in cancer cell lines by inducing apoptosis. This suggests a potential application in cancer therapy .
- Neuroprotective Effects : Some derivatives have shown neuroprotective properties in models of neurodegenerative diseases. They may modulate signaling pathways involved in neuronal survival and apoptosis .
Therapeutic Applications
The therapeutic potential of this compound extends to various conditions:
- Cancer Treatment : The ability to selectively target TRPC5 and other ion channels positions these compounds as candidates for developing targeted cancer therapies that minimize side effects compared to traditional chemotherapeutics .
- Neurological Disorders : Given their neuroprotective properties, these compounds could be further explored for treating conditions like Alzheimer's disease and other neurodegenerative disorders .
Case Studies and Findings
Mechanism of Action
The mechanism of action of 5-biphenyl-4-yl-1-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. For example, derivatives of pyrido[2,3-d]pyrimidine have been shown to inhibit protein tyrosine kinases and cyclin-dependent kinases, which are involved in cell proliferation and cancer progression . The compound’s structure allows it to bind to these targets and modulate their activity, leading to therapeutic effects.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The pyridopyrimidine-dione scaffold is highly modifiable, with substitutions significantly altering properties. Key analogs include:
Pyridopyrimidine-diones with Aromatic Substituents
- 5-(3-Hydroxy-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-7-(3-methoxybenzyl)-1,3-dimethyl-6-phenyl-1,7-dihydro-2H-pyrrolo[2,3-d]pyrimidine-2,4(3H)-dione (4g): Substituents: 3-methoxybenzyl at C7, naphthoquinone moiety at C3. Physical Properties: Red powder, melting point >250°C. Spectral Data: Distinct IR peaks at 1700 cm⁻¹ (C=O stretch) and broad O-H stretches at 3200–3400 cm⁻¹ .
- 7-(4-Chlorophenyl)-5-(3-hydroxy-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-1,3-dimethyl-6-phenyl-1,7-dihydro-2H-pyrrolo[2,3-d]pyrimidine-2,4(3H)-dione (4h): Substituents: 4-chlorophenyl at C5.
Alkyl-Substituted Pyridopyrimidine-diones
1,3,5-Trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione :
5-Hydroxy-1-methyl-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione :
Thienopyrimidine-dione Derivatives
- 5-Methyl-6-(2-methyl-1,3-thiazol-4-yl)-3-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione: Core Structure: Thieno[2,3-d]pyrimidine-dione replaces the pyridine ring with thiophene.
Physicochemical and Spectral Comparisons
Table 1: Key Properties of Pyridopyrimidine-dione Derivatives
Key Observations:
- Biphenyl vs.
- Propyl Chain : The N1-propyl group may enhance metabolic stability relative to methyl or benzyl groups due to reduced susceptibility to oxidative cleavage .
- Spectral Signatures : All analogs show characteristic C=O stretches (~1700 cm⁻¹) in IR. Aryl protons in biphenyl derivatives are expected at δH 7.0–8.0, similar to 4g and 4h .
Biological Activity
5-biphenyl-4-yl-1-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a compound with significant potential in pharmacological applications due to its unique structural features and biological activities. This article delves into its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 330.48 g/mol. The structure consists of a biphenyl moiety attached to a pyrido[2,3-d]pyrimidine core, which is known for its diverse biological activities.
Structural Formula
Key Structural Features:
- Biphenyl group enhances lipophilicity.
- Pyrido[2,3-d]pyrimidine core is associated with various biological activities.
Research indicates that compounds within the pyrido[2,3-d]pyrimidine class exhibit various mechanisms of action including:
- Inhibition of Enzymatic Activity: Some derivatives have been shown to inhibit specific kinases or enzymes involved in cancer cell proliferation.
- Modulation of Cell Signaling Pathways: They may affect pathways such as PI3K/AKT/mTOR, which are crucial for cell survival and growth.
Therapeutic Applications
The biological activity of this compound suggests potential applications in:
- Cancer Therapy: Due to its ability to inhibit tumor growth through various pathways.
- Anti-inflammatory Agents: Potential modulation of inflammatory responses.
Case Study 1: Anti-cancer Activity
In a study examining the anti-cancer properties of related compounds in the pyrido[2,3-d]pyrimidine series, it was found that certain derivatives significantly inhibited the growth of prostate cancer cells in vitro. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G1 phase.
Case Study 2: Inhibition of Kinases
Another research effort focused on the inhibition of specific kinases associated with hematologic malignancies. The study demonstrated that derivatives similar to 5-biphenyl-4-yl-1-propylpyrido[2,3-d]pyrimidine could effectively inhibit the activity of these kinases, leading to decreased viability of leukemia cells.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity | Notes |
|---|---|---|---|
| 4-Benzyl-2-(3-(4-fluorophenyl)-2-oxopropyl)-6-phenylpyridazin-3(2H)-one | Structure | Antitumor | Similar structure but different core |
| 2-{[3-Allyl-5-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]}sulfanyl-N-(1,3-benzodioxol-5-yl)acetamide | Structure | Anti-inflammatory | Contains thienopyrimidine core |
Q & A
Q. What are the key synthetic routes for 5-biphenyl-4-yl-1-propylpyrido[2,3-d]pyrimidine-2,4-dione, and how are reaction conditions optimized?
The synthesis of pyridopyrimidine-dione derivatives typically involves multi-step heterocyclic alkylation and condensation reactions. For example, alkylation of intermediate pyrimidine cores (e.g., 6-(2-methyl-1,3-thiazol-4-yl)-3-phenylthieno[2,3-d]pyrimidine-2,4-dione) with propyl halides or chloroacetamides in DMF, promoted by potassium carbonate, yields N-alkylated products . Optimization includes solvent selection (e.g., acetic acid for cyclization), temperature control (room temperature to 80°C), and stoichiometric ratios (1:1.2 for alkylating agents). Purity is achieved via column chromatography (C18, 100×4 mm) with a 25-min elution cycle .
Q. How is the compound characterized structurally, and what analytical techniques validate its purity?
Structural validation employs 1H NMR (e.g., δ 1.2–1.5 ppm for propyl CH2/CH3 groups, aromatic protons at δ 7.2–8.1 ppm) and mass spectrometry (e.g., ESI-MS for molecular ion peaks). Chromatographic purity is confirmed using HPLC with C18 columns and UV detection at 254 nm . Crystallinity is assessed via X-ray diffraction for derivatives with similar scaffolds (e.g., 3-phenyl-2-(pyrrolidin-1-yl)thiopyrano-thienopyrimidinone) .
Q. What are the solubility and stability profiles under experimental conditions?
The compound is sparingly soluble in aqueous media but dissolves in polar aprotic solvents (DMF, DMSO). Stability studies recommend storage at –20°C in amber vials to prevent photodegradation. Accelerated stability testing (40°C/75% RH for 1 month) monitors degradation via HPLC, with <2% impurity formation as acceptable criteria .
Advanced Research Questions
Q. How can computational methods streamline the design of derivatives with enhanced bioactivity?
Quantum chemical calculations (e.g., DFT for transition state analysis) and molecular docking (e.g., targeting DHFR or kinase enzymes) predict reactivity and binding affinity. For example, ICReDD’s reaction path search algorithms integrate computational and experimental data to optimize substituent placement (e.g., biphenyl groups for π-π stacking) and reduce trial-and-error synthesis cycles . Machine learning models trained on pyrimidine-dione libraries (e.g., PubChem datasets) further prioritize synthetic targets .
Q. What statistical approaches resolve contradictions in biological activity data across studies?
Discrepancies in IC50 values (e.g., anticancer assays) are addressed via Design of Experiments (DoE) . Full factorial designs test variables like concentration, incubation time, and cell line specificity. Triplicate determinations (mean ± SD) and ANOVA identify outliers, while response surface methodology (RSM) models dose-response relationships . For example, 5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)pyrimidine derivatives showed activity variations resolved by normalizing to control assays (e.g., MTT vs. ATP-luminescence) .
Q. How does the biphenyl-4-yl substituent influence mechanistic interactions with biological targets?
The biphenyl moiety enhances hydrophobic interactions with enzyme pockets (e.g., DHFR or tyrosine kinases). Comparative studies with analogs (e.g., 3-(2-hydroxyphenyl)-4-phenyl-pyrrolopyrazolones) reveal that biphenyl substitution increases binding entropy (ΔS) by 15–20%, measured via isothermal titration calorimetry (ITC). Mutagenesis assays (e.g., DHFR mutants) further validate residue-specific interactions .
Q. What strategies improve yield in large-scale synthesis while maintaining enantiomeric purity?
Continuous flow reactors with immobilized catalysts (e.g., Pd/C for cross-coupling) enhance scalability. Chiral HPLC (e.g., Chiralpak AD-H column) monitors enantiomeric excess (>98% required for pharmaceutical intermediates). Process optimization using DoE reduces byproducts (e.g., <0.5% dealkylated impurities) and achieves 85–90% yield in pilot-scale batches .
Methodological Resources
- Synthesis Protocols : Alkylation in DMF/K2CO3 , cyclization in acetic acid .
- Analytical Workflows : 1H NMR (δ 1.2–8.1 ppm) , X-ray crystallography .
- Computational Tools : ICReDD’s reaction path algorithms , PubChem datasets .
- Statistical Frameworks : Full factorial DoE , RSM for dose-response modeling .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
